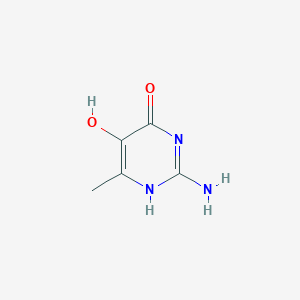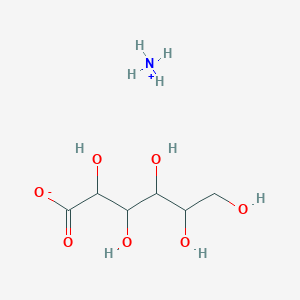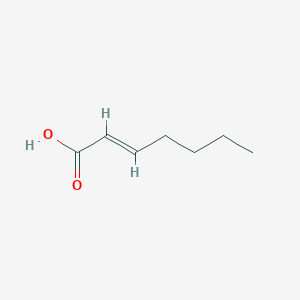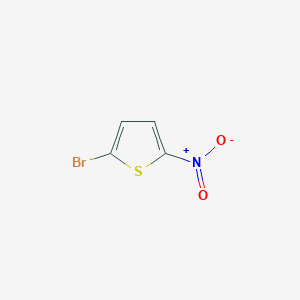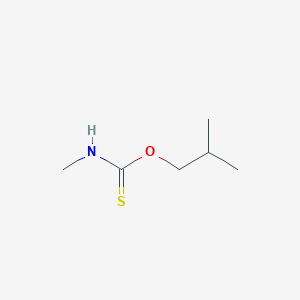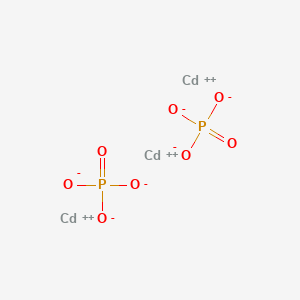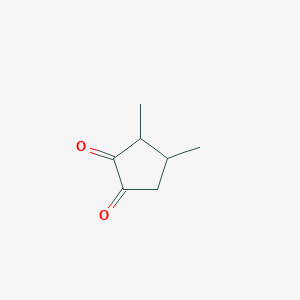
3,4-Dimethyl-1,2-cyclopentanedione
Übersicht
Beschreibung
3,4-Dimethyl-1,2-cyclopentanedione (DMCPD) is an organic compound that is widely used in the scientific research community. It is a cyclic diketone derivative of cyclopentane and is a white powder that is insoluble in water. It has a low melting point of 108°C and a boiling point of 281°C. DMCPD has a variety of applications in the scientific research field, including its use as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a model compound for studying the mechanism of action of various biochemical processes.
Wissenschaftliche Forschungsanwendungen
Regioselective Rearrangement in Radical Cations : Cyclopentane-1,3-diyl radical cations derived from bicyclo[2.1.0]pentanes, including a 3,4-dimethyl-1,2-cyclopentanedione derivative, show regioselective rearrangement under photoinduced electron transfer conditions. This process is rationalized in terms of charge localization at the tertiary center in the radical cation, indicating potential applications in organic synthesis and radical chemistry (Adam et al., 1994).
Intramolecular Hydrogen Bonding and Tautomerization : Studies on 3-methyl-1,2-cyclopentanedione, closely related to this compound, reveal intramolecular hydrogen bonding stabilizing the enol tautomeric form. This has implications for understanding tautomerization and hydrogen bonding in organic compounds (Samanta et al., 2011).
Impurities in Ethylene Glycol : this compound is identified as an impurity in commercial ethylene glycol, which affects its UV transmittance. This underscores its relevance in industrial chemistry and the importance of detecting such impurities for quality control (Zhang et al., 2002).
Chemical Ionization Spectra and Stereochemistry : The study of epimeric 3,4-dimethyl-1,2-cyclopentanediols, structurally related to this compound, provides insights into the correlations between stereochemistry and chemical ionization spectra. This information is valuable for analytical and stereochemical studies in organic chemistry (Van de Sande et al., 1977).
Synthesis and Reactions with Other Compounds : Various synthesis methods and reactions involving this compound or its derivatives are explored, demonstrating the compound's versatility in organic synthesis and potential applications in the creation of new molecules and materials (Klaus et al., 1991), (Merényi & Nilsson, 2003).
Fragrance Material Review : 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one, a related compound, is reviewed for its use as a fragrance ingredient, indicating potential applications in the cosmetics and fragrance industry (Scognamiglio et al., 2012).
Safety and Hazards
According to the safety data sheet, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention . If ingested, rinse mouth with water and drink plenty of water afterwards . The compound should not be released into the environment .
Wirkmechanismus
Target of Action
It’s known that this compound is used as a flavoring agent , suggesting that it may interact with taste receptors or olfactory receptors.
Result of Action
As a flavoring agent, it likely contributes to the taste and aroma of food products . The exact molecular and cellular responses triggered by this compound remain to be elucidated.
Action Environment
The action, efficacy, and stability of 3,4-Dimethyl-1,2-cyclopentanedione can be influenced by various environmental factors. For instance, its volatility and stability could be affected by temperature and pH. Furthermore, its efficacy as a flavoring agent might be influenced by the presence of other flavors or substances in the food product .
Eigenschaften
IUPAC Name |
3,4-dimethylcyclopentane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAVDEVFJDQIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=O)C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051689 | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, pale yellow to yellow powder | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3,4-Dimethyl-1,2-cyclo-pentanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/96/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
13494-06-9 | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl 1,2-cyclopentandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclopentanedione, 3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylcyclopentane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHYL 1,2-CYCLOPENTANDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50AIF51OCI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
71 - 72 °C | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the background of 3,4-Dimethyl-1,2-cyclopentanedione in the context of mouse behavior?
A: this compound is a volatile organic compound identified in previous research as potentially correlating with reduced home cage aggression and increased affiliative allo-grooming behavior in male mice []. This correlation stemmed from its presence in used nesting material and certain bodily fluids. The cited study aimed to directly test the impact of this compound on social interactions in male mice.
Q2: Did the study confirm that this compound directly influences mouse social behavior?
A: The study found no significant impact of this compound on most measured social behaviors in male mice []. While the compound was detected in samples associated with specific social behaviors in previous research, directly administering it did not elicit the expected behavioral changes.
Q3: What are the potential limitations of the study regarding this compound's effect?
A: The study acknowledges potential limitations in the compound administration procedure and the interpretation of the previous correlative study. Factors like dosage, timing of administration, or interactions with other environmental cues could have influenced the results []. Further research is needed to definitively conclude whether and how this compound influences mouse social behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)

